molecular formula C12H14F2O3 B3259651 Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate CAS No. 321856-71-7

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

Cat. No. B3259651
CAS RN: 321856-71-7
M. Wt: 244.23 g/mol
InChI Key: KMONEYPZWPXIJO-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate, also known as EFMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of difluoromethyl compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

1. Crystal Structure and Interactions

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate has been studied for its unique crystal packing interactions. Zhang et al. (2011) found that its analog, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, exploits rare nonhydrogen bonding interactions of N⋯π and O⋯π types, contributing to our understanding of molecular interactions in crystalline structures (Zhang, Wu, & Zhang, 2011).

2. Enantiomeric Neolignans Study

In the field of natural products, derivatives of ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate have been identified. Chen et al. (2010) isolated enantiomeric neolignans from the ethanol extract of Lobelia chinensis, which included compounds related to ethyl 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl] propanoate, showcasing its significance in the study of natural organic compounds (Chen et al., 2010).

3. Pharmaceutical Intermediates

The compound has been utilized in the synthesis of pharmaceutical intermediates. Brenna et al. (2009) developed an enzyme-mediated synthetic route for related compounds, highlighting its potential in the preparation of pharmaceutical agents like PPAR agonists (Brenna, Fuganti, Gatti, & Parmeggiani, 2009).

4. Spectroscopic and Diffractometric Studies

The compound's polymorphic forms have been characterized using spectroscopic and diffractometric techniques, as explored by Vogt et al. (2013). This research is crucial for understanding the physical and analytical characterization of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

Future Directions

Please refer to relevant peer-reviewed papers and technical documents for in-depth information on Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate .

properties

IUPAC Name

ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-3-17-11(15)12(13,14)8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMONEYPZWPXIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

Synthesis routes and methods

Procedure details

A solution of ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate (5.24 g, 14.2 mmol) in toluene (125 ml) was treated with tributyltin hydride (28.9 g, 0.10 mol) and a few crystals of 2,2′-azobisisobutyronitrile. The resulting solution was then irradiated for 15 minutes at 25° C. with a sun lamp. The solvent was then evaporated in vacuo and the residue was partitioned between acetonitrile and pentane. The acetonitrile fraction was concentrated and chromatographed on silica gel (elution hexane-ethyl acetate, 85:15) to give 2.65 g (76%) of the title material as an oil: bp 90-95° C./0.1 torr (air bath temperature).
Name
ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
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Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
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Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
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Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate
Reactant of Route 6
Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

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